Schradan

Catalog No.
S542820
CAS No.
152-16-9
M.F
C8H24N4O3P2
M. Wt
286.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Schradan

CAS Number

152-16-9

Product Name

Schradan

IUPAC Name

N-[bis(dimethylamino)phosphoryloxy-(dimethylamino)phosphoryl]-N-methylmethanamine

Molecular Formula

C8H24N4O3P2

Molecular Weight

286.25 g/mol

InChI

InChI=1S/C8H24N4O3P2/c1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8/h1-8H3

InChI Key

SZKKRCSOSQAJDE-UHFFFAOYSA-N

SMILES

CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C

solubility

3.49 M
SOL IN CHLOROFORM
SOL IN KETONES, NITRILES, ESTERS, ALCOHOLS, AROMATIC HYDROCARBONS; MISCIBLE WITH WATER; PRACTICALLY INSOL IN HIGHER ALIPHATIC HYDROCARBONS
SOL IN ACETONE, BENZENE
SLIGHTLY SOL IN PETROLEUM OILS
INSOL IN HEPTANE, PETROLEUM ETHER

Synonyms

Schradan; NSC 8929; NSC-8929; NSC8929

Canonical SMILES

CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C

The exact mass of the compound Schradan is 286.1324 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.49 msol in chloroformsol in ketones, nitriles, esters, alcohols, aromatic hydrocarbons; miscible with water; practically insol in higher aliphatic hydrocarbonssol in acetone, benzeneslightly sol in petroleum oilsinsol in heptane, petroleum ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8929. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. It belongs to the ontological category of phosphorodiamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Schradan (Octamethylpyrophosphoramide, CAS 152-16-9), commonly referred to as OMPA, is a highly water-soluble, exceptionally stable organophosphate (OP) procured primarily as a specialized reference standard for toxicology, neurohistochemistry, and metabolic bioactivation studies. Unlike conventional OP esters, Schradan is a phosphorodiamide characterized by extreme hydrolytic stability in neutral to alkaline aqueous environments and complete water miscibility. In biochemical and pharmacological applications, it functions as a critical pro-inhibitor that requires cytochrome P450-mediated oxidative bioactivation to exert potent anticholinesterase activity. This unique metabolic dependency makes it an indispensable baseline material for differentiating direct versus metabolism-dependent enzyme inhibition, and for selectively isolating pseudocholinesterase activity in complex tissue assays[1].

Substituting Schradan with more common organophosphates like Parathion, Paraoxon, or TEPP fundamentally alters assay mechanics and stability profiles. Direct-acting OP inhibitors (e.g., Paraoxon, TEPP) immediately bind acetylcholinesterase in vitro, bypassing the metabolic activation step entirely, which invalidates studies specifically targeting hepatic P450 bioactivation pathways. Furthermore, standard pyrophosphate OPs like TEPP suffer from rapid aqueous hydrolysis with half-lives measured in hours, making them unsuitable for long-term aqueous formulations or extended tissue incubation protocols. Conversely, Schradan's unique phosphorodiamide structure confers exceptional resistance to neutral and alkaline hydrolysis, ensuring reproducible dosing, stable baseline metrics in prolonged experimental models, and complete aqueous miscibility for systemic translocation studies [1].

Exceptional Aqueous Stability for Prolonged Assay Formulations

A critical procurement differentiator for Schradan is its extreme stability in aqueous solutions compared to structurally related pyrophosphates. While Tetraethyl pyrophosphate (TEPP) undergoes rapid hydrolysis in water with a half-life of approximately 7.5 hours at 25 °C, Schradan exhibits a measured half-life exceeding 10 years at pH 8 and 25 °C[1]. This robust resistance to alkaline and neutral hydrolysis allows researchers to prepare stable aqueous stock solutions and conduct prolonged tissue incubations without the rapid degradation artifacts typical of conventional OP reagents.

Evidence DimensionAqueous hydrolytic half-life
Target Compound Data>10 years (at pH 8, 25 °C)
Comparator Or BaselineTEPP (~7.5 hours at pH 7, 25 °C)
Quantified Difference>10,000-fold increase in aqueous half-life
ConditionsAqueous buffer, 25 °C

Enables the preparation of highly stable aqueous reference standards and long-duration incubation media without concentration loss or degradation artifacts.

Absolute Requirement for Metabolic Activation in Cholinesterase Inhibition

Schradan is fundamentally differentiated from direct-acting OPs by its pro-inhibitor nature. In pure in vitro assays lacking metabolic enzymes, parent Schradan is a very weak acetylcholinesterase (AChE) inhibitor. However, upon oxidative metabolism (e.g., by hepatic cytochrome P450) to its hydroxymethyl or N-oxide derivative, its anticholinesterase potency increases by approximately 100,000-fold [1]. This massive activation differential makes Schradan a superior reference compound for evaluating liver microsome activity and P450-dependent toxification pathways, unlike Paraoxon which exhibits maximal AChE inhibition immediately upon contact.

Evidence DimensionAnticholinesterase potency shift post-metabolism
Target Compound Data~100,000-fold increase in inhibitory potency
Comparator Or BaselineParaoxon (Direct acting, ~1:1 potency ratio before/after liver microsome exposure)
Quantified Difference5 orders of magnitude difference in activation requirement
ConditionsIn vitro AChE assay with vs. without hepatic microsome activation

Essential for toxicology assays specifically designed to measure metabolic activation rates and liver enzyme function rather than direct receptor binding.

Selective Pseudocholinesterase Inhibition for Neurohistochemistry

In neurohistochemical staining and vascular innervation studies, Schradan (OMPA) is specifically procured to irreversibly inhibit pseudocholinesterases (butyrylcholinesterase) while leaving true acetylcholinesterase (AChE) intact. When applied at concentrations of 10^-5 M to 10^-4 M, OMPA effectively neutralizes background pseudocholinesterase activity[1]. Compared to broad-spectrum inhibitors like Parathion, the use of OMPA in combination with specific AChE substrates allows for the precise, blank-reaction-controlled visualization of cholinergic nerve fibers without cross-reactivity.

Evidence DimensionEnzyme inhibition selectivity
Target Compound DataSelective inhibition of pseudocholinesterases at 10^-5 M
Comparator Or BaselineParathion (Broad-spectrum inhibition of both AChE and BuChE)
Quantified DifferenceHigh specificity for BuChE over AChE in tissue preparations
ConditionsTissue whole-mount and cross-section incubations (6-15 h)

Provides researchers with a precise chemical tool to isolate and quantify true acetylcholinesterase activity in complex tissue samples.

Complete Aqueous Miscibility for Systemic Models

Schradan’s physical properties make it an ideal baseline for studying systemic translocation. Unlike Parathion, which has a very low water solubility of approximately 11-12 mg/L, Schradan is completely miscible in water[1]. This infinite aqueous solubility ensures that when applied to root systems or aqueous transport models, the compound is translocated unhindered through the xylem and phloem. This quantitative advantage in solubility makes Schradan a superior historical reference standard for calibrating the systemic uptake efficiency of agrochemicals.

Evidence DimensionAqueous solubility
Target Compound DataCompletely miscible (infinite solubility)
Comparator Or BaselineParathion (~11-12 mg/L)
Quantified DifferenceOrders of magnitude higher solubility
ConditionsStandard ambient temperature and pressure (25 °C)

Guarantees complete dissolution in aqueous dosing systems, eliminating precipitation artifacts in systemic uptake studies.

Hepatic P450 Bioactivation Assays

Utilizing Schradan's 100,000-fold potency shift post-metabolism to validate in vitro liver microsome activity and study pro-toxicant oxidative pathways, where direct-acting OPs like Paraoxon would bypass the metabolic step entirely [2].

Neurohistochemical Staining and Enzyme Isolation

Procuring OMPA as a selective pseudocholinesterase inhibitor (at 10^-5 M) to isolate and accurately map true acetylcholinesterase (AChE) activity in complex tissue matrices without broad-spectrum enzyme destruction [3].

Long-Term Aqueous Exposure Models

Leveraging its >10-year half-life at pH 8 to create highly stable reference standards for prolonged environmental or toxicological testing, avoiding the rapid hydrolysis artifacts associated with compounds like TEPP [1].

Systemic Translocation Benchmarking

Using its complete water miscibility as a positive control in plant physiology studies to measure the maximum theoretical systemic mobility of organophosphates, ensuring no precipitation in aqueous dosing systems [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Diphosphoramide, octamethyl- is a dark brown viscous liquid. Used as an insecticide and as an acaricide. Not registered as a pesticide in the U.S. (EPA, 1998)

Color/Form

VISCOUS LIQUID

XLogP3

-0.3

Exact Mass

286.1324

Boiling Point

248 to 257 °F at 0.5 mm Hg (EPA, 1998)
120-125 °C @ 0.5 MM HG

Density

1.09 at 77 °F (EPA, 1998)
1.1343 @ 25 °C

Appearance

Solid powder

Melting Point

57 to 68 °F (EPA, 1998)
17.0 °C
17 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D77OYM46S1

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H310: Fatal in contact with skin [Danger Acute toxicity, dermal]

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

THE INTOXICATION PROCESS IN INSECTS & MAMMALS /INVOLVES/ OXIDATIVE METAB OF SCHRADAN ... TO ONE OR MORE METABOLITES OF STRONG ANTICHOLINESTERASE ACTIVITY. THIS ... HAS BEEN DEMONSTRATED IN SEVERAL SUSCEPTIBLE INSECTS, INCL ANASA TRISTIS & ONCOPELTUS FASCIATUS & NON-SUSCEPTIBLE ... PERIPLANETA AMERICANA & TENEBRIO MOLITOR.
The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/
Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/
The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/
... The serum cholinesterase activity of 14 men and 16 women at seven approximately equal intervals throughout one 24 hr day was measured. The lowest average value, ... was 92% of the mean of all values at other sampling times. The next lowest value was 98.7% of the same mean. /It was/ concluded that the small variation observed did not take the form of a regular curve but was entirely individual without correspondence to hour. /Organic phosphorus pesticides/
... Differences /were not detected in cholinesterase/ enzyme activity related to age and sex, probably because their samples were too small to measure the minor differences that exist. There is no change in red blood cell cholinesterase activity in adults associated with age. ... Activity of this enzyme increases progressively during the first year of life, it is higher in children under 3 yr of age than in older children, and it is markedly higher in 5 yr old children than in 3 yr olds. /Organic phosphorus pesticides/
Cholinesterase activity of plasma is significantly higher in men than in women, and this is true no matter which of several choline esters are used as substrate in measuring the enzyme activity. According to some, the difference is confined to young people. There is no sex difference in the red cell enzyme activity. Serum cholinesterase activity of blacks tends to be lower than whites of the same sex. /Organic phosphorus pesticides/

Vapor Pressure

0.001 mm Hg at 77 °F (EPA, 1998)
0.00 mmHg
1X10-3 MM HG @ 25 °C

Pictograms

Acute Toxic

Acute Toxic

Other CAS

152-16-9

Wikipedia

Schradan

Methods of Manufacturing

... BY REACTION OF TETRAMETHYLPHOSPHORODIAMIDIC CHLORIDE WITH ETHYL TETRAMETHYLPHOSPHORODIAMIDATE; BY REACTION OF TETRAMETHYLPHOSPHORODIAMIDIC CHLORIDE IN PYRIDINE OR N-METHYLDIBUTYLAMINE; BY HEATING TETRAMETHYLPHOSPHORODIAMIDIC CHLORIDE WITH ALKALI METAL HYDROXIDE.
US PATENT 2,610,139. /CRUDE PRODUCT PESTOX 3/

General Manufacturing Information

Diphosphoramide, N,N,N',N',N'',N'',N''',N'''-octamethyl-: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies Schradan (technical grade) as an active ingredient believed to be obsolete or discontinued for use as a pesticide.
NOT MARKEDLY PHYTOTOXIC AT INSECTICIDAL CONCENTRATIONS.

Analytic Laboratory Methods

PRODUCT ANALYSIS: BY GLC.
FDA Method 232.1. Organophosphorus Residues General Method for Nonfatty Foods Including Acetonitrile Extraction, Water/Acetonitrile Extraction, Aqueous Acetonitrile to Petroleum Ether Transfer, and Florisil Column Cleanup.
FDA Method 232.4. Organophosphorus Residues General Methods for Nonfatty Foods Using Acetone Extraction and Isolation in the Organic Phase.
FDA Method 242.1. Organonitrogen Residues General Method for Nonfatty Foods Including Acetone Extraction and Isolation in Organic Phase.
For more Analytic Laboratory Methods (Complete) data for SCHRADAN (8 total), please visit the HSDB record page.

Storage Conditions

Rooms used for storage only should be soundly constructed & fitted with secure locks. Floors should be kept clear & pesticides clearly identified. If repacking is carried out in storage rooms, adequate light should be available; floors should be impervious & sound ... . /Pesticides/
Pesticides containers must be provided with labels indicating the degree of toxicity of the product they contain. The labels must not only give a short description of how to use the prepn, but also state basic precautions to be taken when applying it. /Organophosphorus pesticides/
Pesticides of any degree of toxicity should be transported in containers which are clearly labelled, leak-proof, and not easily damaged. They should never be transported /or stored/ beside, or above any type of food, and all spillages should be immediately reported. /Pesticides/

Interactions

ADMIN SODIUM PHENOBARBITAL & PHENAGLYCODOL @ 70 & 100 MG/KG IP, RESPECTIVELY, INCR TOXICITY OF OMPA MARKEDLY. ADMIN GLUTETHIMIDE, CHLORPROMAZINE HYDROCHLORIDE, & MEPROBAMATE @ 60, 15, & 200 MG/KG, RESPECTIVELY, ALSO INCR OMPA TOXICITY.
Some phenothiazines may antagonize & some may potentiate the toxic anticholinesterase effects of ... /organophosphorus insecticides/. /Organophosphate cholinesterase inhibitors/
In long term therapy, adrenocorticoids antagonize the antiglaucoma effects of anticholinesterases (incr ocular pressure). ... Anticholinergics antagonize the miotic (antiglaucoma) & other muscarinic effects of anticholinesterases on the autonomic & central nervous systems. Tricyclic antidepressants (anticholinergic effects) antagonize the antiglaucoma (miotic) effects of anticholinesterases in glaucoma. ... Antihistamines with anticholinergic effects antagonize the miotic (antiglaucoma) & CNS effects of anticholinesterases. Anticholinesterases potentiate tranquilizing & behavioral changes induced by antihistamines. The actions of anticholinesterase agents on autonomic effector cells, & to some extent those on CNS, are antagonized by atropine, an antidote of choice. Barbiturates are potentiated by anticholinesterases. ... Dexpanthenol potentiates the effects of anticholinesterases. Fluorophosphate insecticides potentiate the effects of other anticholinesterases. /Anticholinesterases/
BARBITURATES ARE POTENTIATED BY ANTICHOLINESTERASES. ALTHOUGH BARBITURATES MAY BE USED CAUTIOUSLY IN TREATING CONVULSIONS, EXTREME CARE IS ESSENTIAL IN HANDLING POISONINGS DUE TO ANTICHOLINESTERASES, PARTICULARLY ORGANOPHOSPHORUS PESTICIDES. ECHOTHIOPHATE, A CHOLINESTERASE INHIBITOR USED AS MIOTIC, POTENTIATES OTHER SUCH INHIBITORS ... USED FOR OTHER PURPOSES (ADDITIVE EFFECTS) OR POSSIBLY SYNERGISTIC. THOSE EXPOSED TO ORGANOPHOSPHATE INSECTICIDES MUST TAKE STRICT PRECAUTIONS. ... ORGANOPHOSPHORUS INSECTICIDES: ADDITIVE ANTICHOLINESTERASE EFFECTS. HAZARDOUS. PATIENTS ON ANTICHOLINESTERASES (EVEN TOPICAL, SUCH AS EYE DROPS) SHOULD AVOID AREAS WHERE ORGANOPHOSPHORUS INSECTICIDES ... RECENTLY ... USED. /ANTICHOLINESTERASE/
ANTICHOLINESTERASE (ORGANOPHOSPHORUS) INSECTICIDES ANTAGONIZE POLARIZING MUSCLE RELAXANTS. PHENOTHIAZINES /AND THIOXANTHENES/: ... MAY ENHANCE TOXIC EFFECTS OF ORGANOPHOSPHORUS INSECTICIDES. /INSECTICIDES, ORGANOPHOSPHORUS/

Stability Shelf Life

HALF-LIFE OF OVER 10 YEARS AT PH 8 & 25 °C
STABLE TO WATER AND ALKALI

Dates

Last modified: 08-15-2023
1: Kasagami T, Miyamoto T, Yamamoto I. Activated transformations of organophosphorus insecticides in the case of non-AChE inhibitory oxons. Pest Manag Sci. 2002 Nov;58(11):1107-17. Review. PubMed PMID: 12449529.
2: EDERY H. Effects of organophosphorous compounds, oximes and atropine injected into the third ventricle of unanaesthetized dogs. Br J Pharmacol Chemother. 1962 Feb;18:19-28. PubMed PMID: 13889182; PubMed Central PMCID: PMC1482163.
3: LESSIN AW. Pharmacological methods of estimating inhibition of drug oxidation in the mouse. Br J Pharmacol Chemother. 1959 Jun;14(2):251-5. PubMed PMID: 13662584; PubMed Central PMCID: PMC1481781.
4: FENWICK ML. The production of an esterase inhibitor from schradan in the fat body of the desert locust. Biochem J. 1958 Nov;70(3):373-81. PubMed PMID: 13596353; PubMed Central PMCID: PMC1196684.
5: O'BRIEN RD, DAVISON AN. Antagonists to schradan poisoning in mice. Can J Biochem Physiol. 1958 Nov;36(11):1203-10. PubMed PMID: 13585228.
6: O'BRIEN RD, SPENCER EY. Action of schradan in the cockroach. Nature. 1957 Jan 5;179(4549):52-3. PubMed PMID: 13387754.
7: O'BRIEN RD. The mechanism of schradan activation by liver microsomes. Can J Biochem Physiol. 1957 Jan;35(1):45-54. PubMed PMID: 13396661.
8: O'BRIEN RD. Activation of schradan by mammalian tissue homogenates. Can J Biochem Physiol. 1956 Nov;34(6):1131-41. PubMed PMID: 13374578.
9: DAVISON AN. Conversion of schradan and parathion by an enzyme system of rat liver. Nature. 1954 Dec 4;174(4440):1056. PubMed PMID: 13214074.
10: BARNES JM, DENZ FA. The reaction of rats to diets containing octamethyl pyrophosphoramide (schradan) and OO-diethyl-Sethylmercaptoethanol thiophosphate (systox). Br J Ind Med. 1954 Jan;11(1):11-9. PubMed PMID: 13140812; PubMed Central PMCID: PMC1037510.
11: JONES GD, THOMAS WD. Contamination of nectar with the systemic insecticide schradan. Nature. 1953 Feb 7;171(4345):263. PubMed PMID: 13036851.
12: GARDINER JE, KILBY BA. Biochemistry of organic phosphorus insecticides. I. The mammalian metabolism of bis(dimethylamino) phosphorous anhydride (Schradan). Biochem J. 1952 Apr;51(1):78-85. PubMed PMID: 14944535; PubMed Central PMCID: PMC1197790.
13: HOFMANN-CREDNER D, SIEDEK H. Distribution and fate of schradan (bisdimethyl-aminophosphonous anhydride) in mammals, using a radioactive compound. Arch Int Pharmacodyn Ther. 1952 Feb;89(1):74-81. PubMed PMID: 14944313.

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